molecular formula C3H5Br B568861 Allyl-d5 bromide CAS No. 102910-37-2

Allyl-d5 bromide

Cat. No.: B568861
CAS No.: 102910-37-2
M. Wt: 126.008
InChI Key: BHELZAPQIKSEDF-RHPBTXKOSA-N
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Description

Allyl-d5 bromide is a deuterated form of allyl bromide, where the hydrogen atoms in the allyl group are replaced with deuterium. This compound is represented by the molecular formula C3D5Br and has a molecular weight of 126.01 g/mol . It is primarily used in research settings, particularly in studies involving isotopic labeling and mass spectrometry.

Mechanism of Action

Target of Action

Allyl-d5 bromide is primarily used as a reagent in the synthesis of various organic compounds, including polymers, pharmaceuticals, and perfumes . It is particularly useful in proteomics research . The compound’s primary targets are therefore the molecules it reacts with during these synthesis processes.

Mode of Action

This compound is an electrophilic alkylating agent . It undergoes nucleophilic substitution reactions, where a nucleophile, such as an amine or carbanion, attacks the electrophilic carbon in the allyl group . This reaction is often catalyzed by metals . For example, in the synthesis of 2,6-disubstituted 4-bromotetrahydropyrans, allyl bromide reacts with aldehydes in the presence of a Zn/ZnBr2 catalytic system .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific reactions it is involved in. For instance, in the synthesis of 2,6-disubstituted 4-bromotetrahydropyrans, the compound participates in the Prins cyclisation, a key step in the formation of tetrahydropyran rings . These rings are prominent structural motifs in many natural products showing various biological activities .

Result of Action

The result of this compound’s action is the formation of new organic compounds. For example, it can react with aldehydes to form 2,6-disubstituted 4-bromotetrahydropyrans . These compounds have various applications, from serving as structural motifs in natural products to potential activity as antiviral and anticancer agents .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a catalyst, such as Zn/ZnBr2, can significantly enhance its reactivity . Additionally, the solvent used can also affect the reaction. For example, the use of tetrahydrofuran (THF) has been shown to facilitate the formation of the Grignard reagent in reactions involving this compound .

Biochemical Analysis

Biochemical Properties

Allyl-d5 Bromide is an electrophilic alkylating agent . It reacts with nucleophiles, such as amines, carbanions, alkoxides, etc., to introduce the allyl group . This interaction with various biomolecules plays a crucial role in its biochemical reactions.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with p-orbitals of a pi system like allyl (3 conjugated p-orbitals) which is a bit like construction: build the house (orbitals) first, and fill it with people (electrons) second . This interaction at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, contributes to its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl-d5 bromide can be synthesized through the reaction of deuterated allyl alcohol with hydrobromic acid. The general reaction is as follows:

C3D5OH + HBr → C3D5Br + H2O\text{C3D5OH + HBr → C3D5Br + H2O} C3D5OH + HBr → C3D5Br + H2O

This reaction typically requires an acidic environment and is carried out under reflux conditions to ensure complete conversion of the alcohol to the bromide .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of deuterated propene and bromine in a halogen-exchange reaction. This method is advantageous due to its scalability and efficiency in producing large quantities of the compound .

Types of Reactions:

    this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, carbanions, and alkoxides. For example:

    Substitution Reactions:  \  

Properties

IUPAC Name

3-bromo-1,1,2,3,3-pentadeuterioprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5Br/c1-2-3-4/h2H,1,3H2/i1D2,2D,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHELZAPQIKSEDF-RHPBTXKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C([2H])C([2H])([2H])Br)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: Why was allyl-d5 bromide chosen for this study on the allyl radical?

A1: this compound (C₃D₅Br) played a crucial role in confirming the identity and understanding the behavior of the allyl radical (C₃H₅). When this compound was flash photolyzed, the resulting spectrum displayed a noticeable shift in the diffuse band system compared to the spectrum obtained from regular allyl bromide (C₃H₅Br) []. This isotopic shift, caused by the difference in mass between hydrogen and deuterium, provided strong evidence that the observed bands indeed originated from the allyl radical.

Q2: What information about the allyl radical was gained from using this compound?

A2: The observed spectral shift using this compound confirmed the assignment of the diffuse band system to the allyl radical. Additionally, the diffuse nature of these bands, observed in both the regular and deuterated forms, indicated predissociation of the excited allyl radical. This observation allowed the researchers to determine an upper limit for the dissociation energy of the allyl radical, a key thermodynamic property [].

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